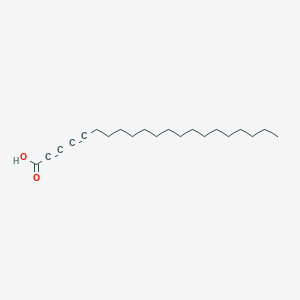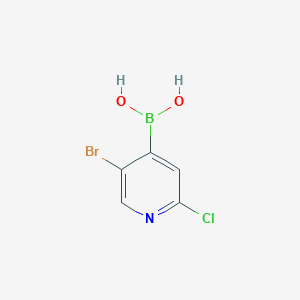
(5-Bromo-2-chloropyridin-4-yl)boronic acid
Overview
Description
“(5-Bromo-2-chloropyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It has a molecular weight of 236.26 . This compound is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-chloropyridin-4-yl)boronic acid” is 1S/C5H4BBrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(5-Bromo-2-chloropyridin-4-yl)boronic acid” is a solid substance . The compound should be stored in an inert atmosphere and under -20°C .Scientific Research Applications
- This compound is a type of organoboron compound, which are often used in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- The methods of application involve the use of a palladium catalyst and a base, such as sodium carbonate, in an aqueous solution .
- The outcomes of this reaction include the formation of biaryl compounds, which are important in various fields including pharmaceuticals and materials science .
- A similar compound, 5-Chloro-3-pyridineboronic acid, has been used in the preparation of positron emission tomography (PET) radioligand .
- The methods of application likely involve palladium-catalyzed cross-coupling reactions .
- The outcomes of this application include the synthesis of radioligands for imaging of specific receptors in the brain .
- Another similar compound, 2-Bromo-5-chloropyridine, has been used in the synthesis of novel halopyridinylboronic acids and esters .
- The methods of application likely involve palladium-catalyzed cross-coupling reactions .
- The outcomes of this application include the synthesis of pharmaceutical intermediates, which are important in the development of new drugs .
Suzuki–Miyaura Coupling
Preparation of PET Radioligand
Synthesis of Pharmaceutical Intermediates
- A similar compound, 2-Chloropyridine-3-boronic acid, has been used in the synthesis of Et canthinone-3-carboxylates .
- The methods of application likely involve a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- The outcomes of this application include the synthesis of Et canthinone-3-carboxylates .
- 5-Chloro-3-pyridineboronic acid has been used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors .
- The methods of application likely involve palladium-catalyzed cross-coupling reactions .
- The outcomes of this application include the synthesis of microsomal prostaglandin E synthase-1 inhibitors .
- 5-Chloropyridine-2-boronic acid has been used as a reagent in organic synthesis and in Suzuki-Miyaura coupling processes .
- The methods of application likely involve palladium-catalyzed cross-coupling reactions .
- The outcomes of this application include the synthesis of pharmaceutical intermediates .
Synthesis of Et Canthinone-3-carboxylates
Preparation of Pyridyl-cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors
Synthesis of Pharmaceutical Intermediates
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZZMCLHPCQEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661206 | |
| Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-4-yl)boronic acid | |
CAS RN |
871329-63-4 | |
| Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



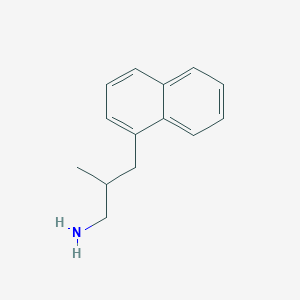
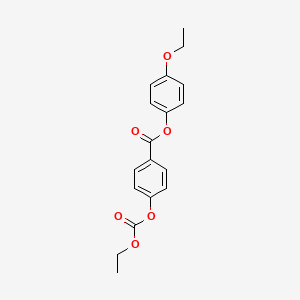
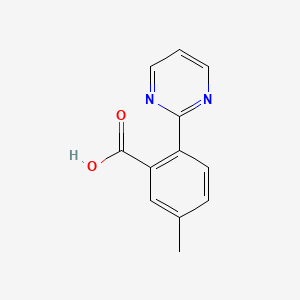
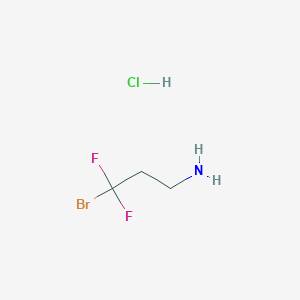
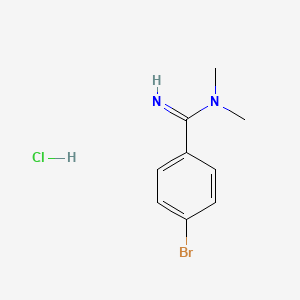
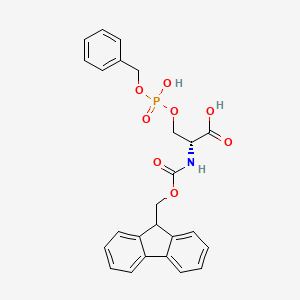
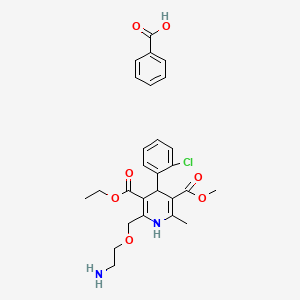
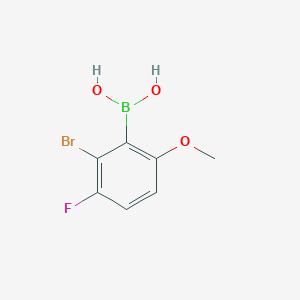
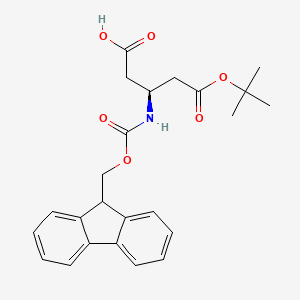
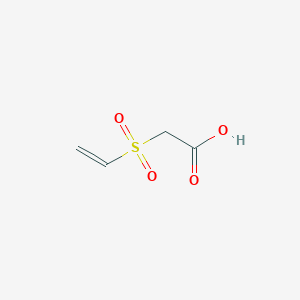
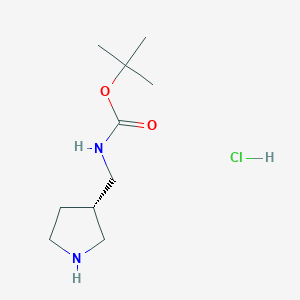
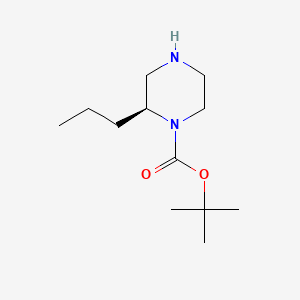
![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)
